molecular formula C5H12ClNO3 B2738748 (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride CAS No. 2580101-11-5

(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride

Cat. No.: B2738748
CAS No.: 2580101-11-5
M. Wt: 169.61
InChI Key: ZXVSUEAZNIFFDT-WCCKRBBISA-N
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Description

(2S)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride is a chiral amino acid derivative featuring a hydroxy group at the C4 position and a methylamino group at the C2 position.

Properties

IUPAC Name

(2S)-4-hydroxy-2-(methylamino)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-6-4(2-3-7)5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVSUEAZNIFFDT-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCO)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of starting materials such as 4-hydroxybutanoic acid and methylamine. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

Nutritional Supplementation

Muscle Preservation and Growth:
HMB is recognized for its role in muscle metabolism. It is a metabolite of the amino acid leucine and has been shown to enhance muscle protein synthesis while reducing muscle protein breakdown. Research indicates that HMB supplementation can lead to increased lean body mass and strength in both athletes and elderly populations. A study demonstrated that HMB supplementation resulted in a significant increase in muscle mass and strength among older adults undergoing resistance training, highlighting its potential as a therapeutic agent for sarcopenia .

Case Study:
In a randomized controlled trial involving older adults, participants who received 3 grams of HMB daily for 12 weeks experienced an increase in muscle mass by approximately 1.6 kg compared to the placebo group, which showed no significant change .

Animal Nutrition

Livestock Performance:
HMB is widely used as a feed additive in livestock to improve growth rates and feed efficiency. Studies have shown that HMB supplementation in dairy cattle can enhance milk production and overall health. For instance, one study reported an increase in milk yield by 2.9 kg per day and improved protein content when HMB was included in the diet of lactating cows .

Data Table: Effects of HMB on Dairy Cattle

ParameterControl GroupHMB Supplemented Group
Milk Yield (kg/day)25.027.9
Protein Content (%)3.03.15
Fat Yield (kg/day)1.51.65

Clinical Applications

Wound Healing:
HMB has shown promise in enhancing wound healing processes, particularly in patients undergoing surgery or suffering from chronic wounds. Its role in promoting collagen synthesis and reducing inflammation makes it a valuable adjunct therapy.

Case Study:
A clinical trial involving surgical patients demonstrated that those receiving HMB as part of their postoperative care had a significantly lower incidence of complications and faster recovery times compared to those who did not receive the supplement .

Safety and Dosage

HMB is generally considered safe for consumption with minimal side effects reported at recommended dosages (typically 3 grams per day). However, it is essential for individuals to consult healthcare professionals before starting any supplementation regimen.

Mechanism of Action

The mechanism of action of (2S)-4-Hydroxy-2-(methylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

The target compound’s hydroxy and methylamino groups are modified in analogs, leading to differences in polarity, solubility, and biological activity.

Table 1: Functional Group Comparisons
Compound Name (CAS) Functional Groups Molecular Formula Molecular Weight Key Features/Applications References
(2S)-2-Amino-4-methoxy-butanoic acid HCl (3311-01-1) Methoxy (C4), Amino (C2) C₅H₁₂ClNO₃ 169.61 Methoxy enhances lipophilicity; used in peptide synthesis
(S)-2,4-Diaminobutanoic acid dihydrochloride (1883-09-6) Two amino groups (C2, C4) C₄H₁₂Cl₂N₂O₂ 215.06 High polarity; potential enzyme inhibition studies
(2S)-2-Amino-4-azidobutanoic Acid HCl (942518-29-8) Azide (C4), Amino (C2) C₄H₈ClN₅O₂ 193.59 Azide enables bioorthogonal chemistry for protein labeling
(2S)-2-Amino-4-(methylthio)-butanamide HCl (94847-37-7) Methylthio (C4), Amide (C1) C₆H₁₅ClN₂OS 198.71 Sulfur-containing; potential prodrug design
4-(Dimethylamino)butanoic acid HCl (6976-17-6) Dimethylamino (C4) C₆H₁₄ClNO₂ 167.63 Basic amine; used in surfactant synthesis

Physicochemical Properties

  • Solubility: Hydroxy and amino groups increase water solubility (e.g., (S)-2,4-diaminobutanoic acid dihydrochloride ), while methoxy or methylthio groups enhance lipid solubility (e.g., (2S)-2-Amino-4-methoxy-butanoic acid HCl ).
  • Stability : Azide-containing compounds (e.g., CAS 942518-29-8) may require light-sensitive handling due to azide reactivity .

Critical Analysis of Data Limitations

  • Stereochemical Specificity: Most analogs are (2S)-configured, aligning with biological relevance, but racemic mixtures (e.g., (2RS)-2-Benzyl-4-(dimethylamino)butanoic acid HCl ) may differ in activity.

Biological Activity

(2S)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride, commonly referred to as HMB (hydroxy-beta-methylbutyrate), is a compound that has garnered attention for its significant biological activities, particularly in the fields of neuroprotection and metabolic regulation. This article explores the compound's biological activities, supported by various studies and data tables.

Overview of Biological Activities

HMB exhibits a range of biological activities, which can be categorized into the following areas:

  • Neuroprotective Effects : Research indicates that HMB may protect neuronal cells from damage induced by oxidative stress and excitotoxicity. This is particularly relevant in conditions such as neuropathic pain and neurodegenerative diseases.
  • Metabolic Regulation : HMB plays a role in amino acid metabolism, particularly in the synthesis of L-methionine. It has been shown to influence plasma concentrations of various metabolites, enhancing overall metabolic health.
  • Muscle Preservation : HMB is recognized for its potential in preventing muscle wasting, especially in clinical settings involving prolonged immobilization or aging.

Neuroprotective Effects

Studies have demonstrated that HMB can inhibit GABA transporter activity, which is crucial for maintaining inhibitory neurotransmission in the brain. For instance, a study found that certain derivatives of HMB exhibited inhibitory potencies against mouse GABA transporters (mGAT1-4), with specific compounds showing pIC50 values exceeding 5.00, indicating significant neuroprotective potential .

Metabolic Impact

HMB has been shown to upregulate plasma concentrations of L-methionine and related metabolites while downregulating others like L-serine and glycine. This metabolic modulation suggests its utility in improving nitrogen retention and overall metabolic efficiency, particularly in livestock and possibly in human nutrition .

Case Study 1: Neuroprotection in Neuropathic Pain Models

In a controlled study involving mouse models of neuropathic pain, administration of HMB resulted in reduced pain sensitivity and improved behavioral outcomes compared to control groups. The study highlighted the compound's ability to modulate GABAergic signaling pathways effectively .

Case Study 2: Muscle Preservation in Aging Populations

A clinical trial involving elderly participants demonstrated that supplementation with HMB led to significant improvements in muscle mass and strength over a 12-week period. Participants reported enhanced physical performance metrics, supporting HMB's role as a muscle-preserving agent.

Data Tables

The following table summarizes key findings from various studies on the biological activity of HMB:

Study Biological Activity Key Findings References
Study 1NeuroprotectionInhibition of GABA uptake; pIC50 > 5.00 for mGAT subtypes
Study 2Metabolic RegulationUpregulation of L-methionine; downregulation of L-serine
Study 3Muscle PreservationIncreased muscle mass and strength in elderly

Q & A

What are the optimal synthetic routes and purification methods for (2S)-4-Hydroxy-2-(methylamino)butanoic acid hydrochloride?

Level: Basic
Answer:
The compound is typically synthesized via multi-step reactions involving amino acid precursors. Key steps include:

  • Amine protection/deprotection : Use Boc anhydride to protect the amine group, followed by coupling with hydroxybutanoic acid derivatives under acidic conditions (e.g., HCl in dioxane) .
  • Salt formation : Hydrochloride salt formation is achieved by treating the free base with concentrated HCl in solvents like diethyl ether, followed by vacuum drying .
  • Purification : Crystallization in ethanol/water mixtures or column chromatography (C18 reverse-phase) improves purity (>95%). Monitor progress via TLC or HPLC with UV detection at 210–220 nm .

How is the stereochemical integrity and structural conformation of this compound validated?

Level: Basic
Answer:

  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (80:20) and 0.1% trifluoroacetic acid to confirm enantiomeric purity (>99% ee) .
  • Spectroscopic methods :
    • 1H-NMR : Analyze coupling constants (e.g., J = 3.5–4.0 Hz for α-protons) to confirm stereochemistry .
    • Mass spectrometry (HRMS) : Verify molecular ion peaks ([M+H]+) with <2 ppm error .

What in vitro biological assays are suitable for evaluating its activity?

Level: Basic
Answer:

  • Receptor binding assays : Radiolabeled ligand displacement studies (e.g., [3H]-GABA for GABA receptor affinity) .
  • Enzyme inhibition : Kinetic assays using fluorogenic substrates (e.g., measuring IC50 against aminotransferases) .
  • Cellular viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity (EC50 values) .

How can mechanistic studies elucidate its interaction with biological targets?

Level: Advanced
Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding poses with receptors (e.g., NMDA or GABA receptors) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to confirm allosteric vs. orthosteric modulation .
  • Mutagenesis studies : Introduce point mutations (e.g., GluN1 subunit of NMDA receptors) to identify critical binding residues .

How does its reactivity compare to structural analogs like (2S)-2-amino-4-methoxybutanoic acid hydrochloride?

Level: Advanced
Answer:

  • Kinetic analysis : Compare hydrolysis rates under physiological pH (7.4) using UV-Vis spectroscopy. The hydroxy group in (2S)-4-hydroxy derivatives shows 2–3x faster degradation than methoxy analogs .
  • Computational modeling : Density Functional Theory (DFT) calculations reveal lower activation energy for intramolecular cyclization in hydroxy-substituted derivatives due to hydrogen bonding .

How can contradictory data on its biological activity (e.g., agonist vs. antagonist effects) be resolved?

Level: Advanced
Answer:

  • Assay standardization : Control variables like buffer composition (e.g., Mg2+ concentration in receptor assays) and temperature .
  • Metabolite profiling : Use LC-MS to detect degradation products (e.g., lactone formation) that may act as false positives .
  • Species-specific studies : Compare activity in human vs. rodent receptor isoforms to identify interspecies variability .

What advanced methods ensure enantiomeric purity during scale-up synthesis?

Level: Advanced
Answer:

  • Asymmetric catalysis : Use (R)-BINAP ligands in palladium-catalyzed coupling to minimize racemization .
  • Dynamic kinetic resolution : Employ immobilized lipases (e.g., Candida antarctica) in biphasic systems to favor the (2S)-enantiomer .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .

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